molecular formula C8H6BrClO B1284096 1-(3-Bromo-2-chlorophenyl)ethanone CAS No. 161957-62-6

1-(3-Bromo-2-chlorophenyl)ethanone

Cat. No. B1284096
M. Wt: 233.49 g/mol
InChI Key: XNQYDIUKOZQSOM-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-chlorophenyl)ethanone is a compound that is structurally related to various other halogenated aromatic ketones. While the specific compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and analyzed, which can provide insights into the chemical behavior and properties that 1-(3-Bromo-2-chlorophenyl)ethanone might exhibit.

Synthesis Analysis

The synthesis of halogenated aromatic ketones typically involves halogenation reactions or coupling reactions with halogenated reagents. For instance, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone involves reactions with different reagents to produce thiazole derivatives, as well as other compounds through reactions with various nucleophiles . Similarly, the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, a compound with a related halogenated aromatic structure, was achieved through a 7-step procedure starting from a related methanone and involving resolution of intermediates . These methods could potentially be adapted for the synthesis of 1-(3-Bromo-2-chlorophenyl)ethanone.

Molecular Structure Analysis

The molecular structure of halogenated aromatic ketones can be characterized using spectroscopic techniques and computational methods. For example, the structure of a new pyrrole derivative was confirmed by single-crystal X-ray diffraction and supported by computational studies using density functional theory (DFT) . Similarly, the molecular structure and vibrational spectra of a pyrazole derivative were analyzed using DFT calculations . These techniques could be applied to determine the molecular structure of 1-(3-Bromo-2-chlorophenyl)ethanone.

Chemical Reactions Analysis

Halogenated aromatic ketones can participate in various chemical reactions due to the presence of reactive halogen atoms and the carbonyl group. For example, chloro(triphenylphosphine)gold(I) complexes have been shown to interact with oxopurine derivatives under basic conditions, forming complexes with gold(I) phosphine groups . The reactivity of 1-(3-Bromo-2-chlorophenyl)ethanone could be explored in similar coordination reactions or in nucleophilic substitution reactions due to the presence of halogens.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic ketones can be studied using a variety of techniques. For instance, 1-(5-chloro-2-hydroxyphenyl)ethanone was characterized by melting point, elemental analyses, and spectroscopic methods, and its crystal structure was analyzed at high temperature . Theoretical calculations, such as DFT and time-dependent DFT (TD-DFT), were used to predict spectral data and electronic transitions . These methods could be used to analyze the physical and chemical properties of 1-(3-Bromo-2-chlorophenyl)ethanone, including its melting point, solubility, and spectroscopic characteristics.

Scientific Research Applications

Synthesis of alpha-Bromoketones

  • Scientific Field: Organic Chemistry
  • Application Summary: “1-(3-Bromo-2-chlorophenyl)ethanone” is used in the synthesis of alpha-Bromoketones, which are important intermediates in organic synthesis .
  • Methods of Application: The compound is used in a one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone .
  • Results or Outcomes: The research resulted in a new and versatile strategy for the synthesis of alpha-Bromoketones .

Enzymatic Synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol

  • Scientific Field: Biochemistry
  • Application Summary: “1-(3-Bromo-2-chlorophenyl)ethanone” is used in the enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a key precursor in the synthesis of Lusutrombopag .
  • Methods of Application: The compound is bioreduced using a carbonyl reductase from Novosphingobium aromaticivorans (CBR), which could completely convert 100g/L of the compound to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol .
  • Results or Outcomes: The research resulted in an efficient enzymatic synthesis method for (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid formation of dust and aerosols, and to avoid contact with skin and eyes .

properties

IUPAC Name

1-(3-bromo-2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQYDIUKOZQSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295879
Record name 1-(3-Bromo-2-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2-chlorophenyl)ethanone

CAS RN

161957-62-6
Record name 1-(3-Bromo-2-chlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161957-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-2-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-chloro-N-methoxy-N-methylbenzamide (0.71 mmol) in 7 mL THF was added a solution of MeMgBr (4.31 mmol, 3M solution in Et2O) at 0° C. The cooling bath was removed after 1 h and stirring was continued at RT overnight. The reaction was quenched with water and sat. aq. NH4Cl solution under cooling. The mixture was extracted with EtOAc (3×), the combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification by CC (KP-SIL™ from Biotage) using Hept to Hept/EtOAc (85/15) gives the desired compound as colorless oil;
Quantity
0.71 mmol
Type
reactant
Reaction Step One
Quantity
4.31 mmol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

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